molecular formula C9H12Cl2N2O B2772822 2-amino-N-(4-chlorophenyl)propanamide hydrochloride CAS No. 2416234-88-1

2-amino-N-(4-chlorophenyl)propanamide hydrochloride

Cat. No.: B2772822
CAS No.: 2416234-88-1
M. Wt: 235.11
InChI Key: WWTNMZYJTWPQKY-UHFFFAOYSA-N
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Description

2-amino-N-(4-chlorophenyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H11ClN2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-chlorophenyl)propanamide hydrochloride typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminopropanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-chlorophenyl)propanamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(4-chlorophenyl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(4-chlorophenyl)propanamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity and potential biological activity. The compound’s versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Biological Activity

2-amino-N-(4-chlorophenyl)propanamide hydrochloride, also known by its CAS number 2416234-88-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Chemical Formula : C9H11ClN2O
  • Molecular Weight : 188.65 g/mol
  • CAS Number : 2416234-88-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several biochemical pathways:

  • Inhibition of Viral Replication : Preliminary studies suggest that compounds similar to this compound may inhibit viral DNA replication processes, particularly in adenoviruses (HAdV) .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial effect .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
AntiviralInhibits HAdV replication
AntibacterialEffective against various bacterial strains
CytotoxicityLow cytotoxicity observed in vitro
Selectivity IndexHigh selectivity against target viruses

Case Studies and Research Findings

  • Antiviral Activity :
    A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were reported to possess potent inhibitory effects on HAdV. Among these, certain derivatives exhibited IC50 values in the low micromolar range while maintaining low cytotoxicity, indicating a favorable therapeutic index .
  • Antimicrobial Studies :
    Research conducted on related compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM, showcasing the potential for development into therapeutic agents targeting bacterial infections .
  • Mechanistic Insights :
    Further mechanistic studies indicated that the compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This suggests a multifaceted mechanism of action that could be exploited in drug development .

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c1-6(11)9(13)12-8-4-2-7(10)3-5-8;/h2-6H,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRBEBSEDPOCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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